molecular formula C9H8N2O B046852 4-(Cyanomethyl)benzamide CAS No. 114365-07-0

4-(Cyanomethyl)benzamide

Cat. No. B046852
CAS RN: 114365-07-0
M. Wt: 160.17 g/mol
InChI Key: KBUKNUOQYOMHHU-UHFFFAOYSA-N
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Description

“4-(Cyanomethyl)benzamide” is a chemical compound with the molecular formula C9H8N2O . It is a derivative of benzamide, which is a significant class of amide compounds widely used in various fields due to their broad range of bioactivities .


Synthesis Analysis

Benzamide derivatives can be synthesized through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of benzamide derivatives has been determined using various techniques such as IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . These techniques are used for the identification of functional groups and confirmation of the structure of the compound .


Chemical Reactions Analysis

The synthesis of benzamide derivatives involves the reaction between carboxylic acids and amines at high temperatures . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Physical And Chemical Properties Analysis

“4-(Cyanomethyl)benzamide” is a powder with a melting point of 182-183°C . Its molecular weight is 160.18 .

Scientific Research Applications

Chemical Synthesis

4-(Cyanomethyl)benzamide is used in chemical synthesis . It is a compound with a molecular weight of 160.18 and a melting point of 182-183°C . This compound is available in powder form .

Antioxidant Activity

Benzamide compounds, including 4-(Cyanomethyl)benzamide, have been studied for their antioxidant activity . They have been found to exhibit total antioxidant, free radical scavenging, and metal chelating activity . Some of these compounds have shown more effective antioxidant activity compared to standards .

Antibacterial Activity

Benzamide compounds have been found to have antibacterial properties . They have been tested for their in vitro growth inhibitory activity against different bacteria . For instance, N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide has shown moderately antibacterial activities against E. coli, K. pneumoniae, and S. aureus .

Anti-inflammatory Activity

Benzamides, including 4-(Cyanomethyl)benzamide, have been found to have anti-inflammatory properties . They have been used in the treatment of various inflammatory conditions .

Analgesic Activity

Benzamides have been found to have analgesic properties . They have been used in the treatment of pain .

Anti-tumor Activity

Benzamides have been found to have anti-tumor properties . They have been used in the treatment of cancer .

Anti-microbial Activity

Benzamides have been found to have anti-microbial properties . They have been used in the treatment of various microbial infections .

Industrial Applications

Benzamides are also used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .

Future Directions

Benzamide derivatives, including “4-(Cyanomethyl)benzamide”, have potential for further optimization as inhibitors of various biological processes, with the potential to be developed as therapeutic agents . Their wide range of bioactivities makes them promising candidates for future research and development .

properties

IUPAC Name

4-(cyanomethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUKNUOQYOMHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585410
Record name 4-(Cyanomethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyanomethyl)benzamide

CAS RN

114365-07-0
Record name 4-(Cyanomethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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